molecular formula C13H12N2O2 B14633973 2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide CAS No. 56387-82-7

2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide

Cat. No.: B14633973
CAS No.: 56387-82-7
M. Wt: 228.25 g/mol
InChI Key: NZDHAUZWVBESBI-UHFFFAOYSA-N
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Description

2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 2-position, a methyl group at the 6-position, and a phenyl group at the N-position, with an additional oxide group. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and material science.

Preparation Methods

The synthesis of 2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with aniline in the presence of an oxidizing agent. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the compound .

Chemical Reactions Analysis

2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of corresponding N-oxides, while reduction can yield the corresponding amines .

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

CAS No.

56387-82-7

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

6-methyl-1-oxido-N-phenylpyridin-1-ium-2-carboxamide

InChI

InChI=1S/C13H12N2O2/c1-10-6-5-9-12(15(10)17)13(16)14-11-7-3-2-4-8-11/h2-9H,1H3,(H,14,16)

InChI Key

NZDHAUZWVBESBI-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C(=CC=C1)C(=O)NC2=CC=CC=C2)[O-]

Origin of Product

United States

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